2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Overview
Description
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid is a useful research compound. Its molecular formula is C7H12O2S3 and its molecular weight is 224.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline The synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate involved a reaction where a compound structurally similar to 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid was used. This showcases the compound's potential in complex organic syntheses, specifically in forming triazoloquinoline derivatives (Pokhodylo & Obushak, 2019).
Synthesis of α-sulfanyl-β-amino acid derivatives The compound played a role in the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are critical building blocks in pharmaceuticals, highlighting the compound's significance in medicinal chemistry (Kantam et al., 2010).
Role in Polymer Chemistry and Nanotechnology
A temperature-responsive carbon black nanoparticle 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}propanoic acid (DSCTSP) was used in creating a temperature-responsive carbon black nanoparticle, showcasing the compound's application in nanotechnology and smart materials. This illustrates its role in creating materials with unique, responsive properties (Yang et al., 2007).
Contribution to Pharmacological Synthesis
Development of amino acid conjugated sulfonamides as a potent antiulcer agent 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs were synthesized and evaluated for antiulcer potential. This signifies the compound's role in the development of new pharmacological agents, underlining its importance in drug synthesis and medical applications (Sahoo & Subudhi, 2014).
Mechanism of Action
Mode of Action
It is known that the compound is a raft (reversible addition-fragmentation chain transfer) agent . RAFT agents are used in controlled radical polymerization, which allows for precise control over the molecular weight and architecture of the resulting polymers .
Biochemical Pathways
The compound is involved in the RAFT polymerization process . This process involves a chain transfer mechanism where the RAFT agent (in this case, the compound) reacts with a growing polymer chain, becoming part of the chain itself. The RAFT agent can then react with another monomer, continuing the polymerization process . The exact biochemical pathways affected by this compound would depend on the specific monomers and conditions used in the polymerization process.
Pharmacokinetics
Given its use as a RAFT agent in polymerization processes, it is likely that its bioavailability and pharmacokinetics would depend heavily on the specific conditions of the polymerization process and the resulting polymer’s properties .
Result of Action
The primary result of the action of this compound is the formation of polymers with controlled molecular weight and architecture . The specific molecular and cellular effects would depend on the properties of the resulting polymer and its interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including the temperature, pH, and concentration of the monomers used in the polymerization process
Properties
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOGBBSRQCYUQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475312 | |
Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881037-62-3 | |
Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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